Conessine
Overview
Description
Conessine is a steroidal alkaloid found in a number of plant species from the family Apocynaceae, including Holarrhena floribunda, Holarrhena antidysenterica, and Funtumia elastica . It acts as a histamine antagonist, selective for the H3 subtype .
Molecular Structure Analysis
Conessine is a steroid alkaloid that is con-5-enine substituted by a N,N-dimethylamino group at position 3 . It has a molecular formula of C24H40N2 and a molecular weight of 356.6 g/mol .Physical And Chemical Properties Analysis
Conessine is a steroid alkaloid and a tertiary amino compound . It has a role as an antibacterial agent, an antimalarial, a H3-receptor antagonist, and a plant metabolite .Scientific Research Applications
Pharmacological Properties
Conessine, a steroidal alkaloid from Holarrhena antidysenterica, has been explored for its pharmacological properties. Early research by (Stephenson, 1948) investigated its local anaesthetic effects, though its clinical use was limited due to necrosis upon injection. Isomers like isoconessine and neoconessine were also studied for similar effects.
Histamine H3 Receptor Antagonism
Conessine has shown high affinity as a histamine H3 receptor antagonist, as found in (Zhao et al., 2008). This research highlighted its potential in cognitive enhancement, despite some limitations in clinical development due to its binding to adrenergic receptors.
Autophagic Flux Inhibition
The potential of conessine in regulating autophagy, particularly in oxidative stress-induced cell death, was explored by (Kim et al., 2016). This study demonstrated its inhibitory effect on autophagic flux in C2C12 myoblast cells.
Steroidal Alkaloid Characteristics
Conessine's classification as a steroid base, a unique aspect among alkaloids, was established in research by (Haworth et al., 1948). The study noted its lack of oxygen, a rare feature in alkaloids.
Alkaloid Production Enhancement
The work by (Panda et al., 1992) on increasing the yield of conessine in plant cell cultures of Holarrhena antidysenterica emphasized the role of major nutrients and growth regulators in alkaloid synthesis.
Pharmacokinetics
The pharmacokinetic properties of conessine were detailed by (Shukla et al., 2018), who developed a method for quantifying conessine in serum, aiding in understanding its distribution and bioavailability in the body.
Muscle Atrophy Regulation
Recent studies, such as (Kim et al., 2018), have explored conessine's role in reducing muscle atrophy. The research highlighted its impact on MuRF1 and atrogin-1 expression, key factors in muscle degradation.
Safety And Hazards
properties
IUPAC Name |
(1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18-,19+,20+,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLGAQQQNWMVMM-MYAJQUOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046000 | |
Record name | Conessine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Conessine | |
CAS RN |
546-06-5 | |
Record name | (+)-Conessine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Conessine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Conessine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Conessine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CONESSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ38J9BBDF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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